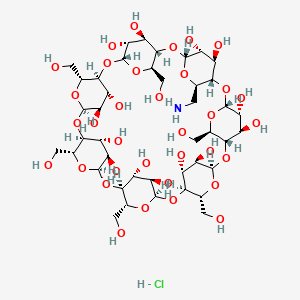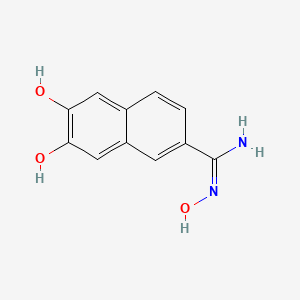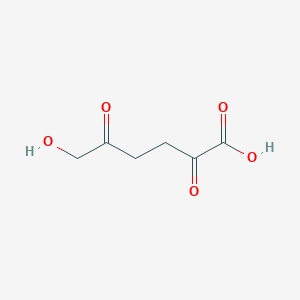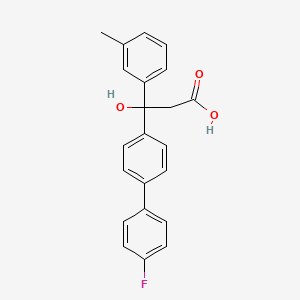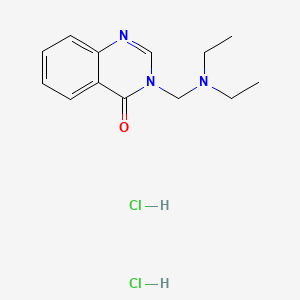
1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The diazo group is introduced through diazotization, which involves the reaction of an amine with nitrous acid.
- This step requires careful control of temperature and pH to ensure the stability of the diazo compound.
Attachment of Hydroxyphenyl Group:
- The hydroxyphenyl group is introduced through a coupling reaction, often using a phenol derivative and a suitable coupling agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- typically involves multiple steps, including the formation of the naphthalenesulfonamide core, the introduction of the diazo group, and the attachment of the hydroxyphenyl group. Common synthetic routes may include:
-
Formation of Naphthalenesulfonamide Core:
- Starting with naphthalene, sulfonation is carried out using sulfuric acid to introduce the sulfonamide group.
- The resulting naphthalenesulfonic acid is then converted to the sulfonamide derivative using ammonia or an amine.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction:
- Reduction reactions can convert the diazo group to an amine or other reduced forms.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
-
Substitution:
- The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
- Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogens, alkylating agents, nucleophiles, varying temperatures and solvents.
Major Products Formed:
- Oxidized derivatives (e.g., sulfonic acids)
- Reduced derivatives (e.g., amines)
- Substituted products with various functional groups
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfonamide and diazo groups.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in drug discovery and development for the design of new pharmaceuticals.
-
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- involves its interaction with molecular targets and pathways. The compound can:
-
Inhibit Enzymes:
- Bind to the active site of enzymes, blocking their activity.
- Interfere with enzyme-substrate interactions, leading to reduced catalytic efficiency.
-
Modulate Signaling Pathways:
- Affect cellular signaling pathways by interacting with receptors or signaling molecules.
- Alter gene expression and protein synthesis through its effects on transcription factors.
-
Induce Cellular Responses:
- Trigger cellular responses such as apoptosis or cell cycle arrest.
- Influence cellular metabolism and energy production.
Comparación Con Compuestos Similares
1-Naphthalenesulfonamide, 6-diazo-5,6-dihydro-N-(4-hydroxyphenyl)-5-oxo- can be compared with other similar compounds, such as:
-
Naphthalenesulfonamides:
- Similar structure but lacking the diazo or hydroxyphenyl groups.
- Used in similar applications but with different reactivity and properties.
-
Diazo Compounds:
- Contain the diazo group but may have different core structures.
- Employed in various synthetic and research applications.
-
Hydroxyphenyl Derivatives:
- Include the hydroxyphenyl group but with different substituents.
- Utilized in the study of phenolic compounds and their reactivity.
Uniqueness:
- The combination of naphthalenesulfonamide, diazo, and hydroxyphenyl groups in a single molecule provides unique reactivity and versatility.
- The compound’s ability to undergo diverse chemical reactions and its potential applications in multiple fields make it a valuable research tool and industrial chemical.
Propiedades
Número CAS |
67389-43-9 |
|---|---|
Fórmula molecular |
C16H11N3O4S |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
2-diazonio-5-[(4-hydroxyphenyl)sulfamoyl]naphthalen-1-olate |
InChI |
InChI=1S/C16H11N3O4S/c17-18-14-9-8-12-13(16(14)21)2-1-3-15(12)24(22,23)19-10-4-6-11(20)7-5-10/h1-9,17,21H |
Clave InChI |
NDPMPBXUADOJEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



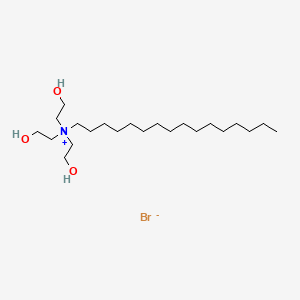
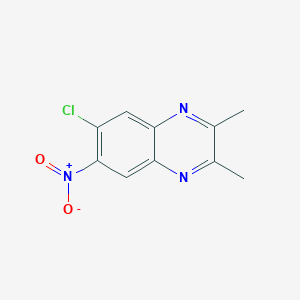

![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
